(R)-2-methoxycyclohexanone
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can often be found in chemical databases.Scientific Research Applications
Synthesis of Sanfetrinem
(R)-2-methoxycyclohexanone is a key intermediate in the synthesis of Sanfetrinem, an antibiotic. Microbial reduction methods involving yeast and Candida lipolytica have been used to obtain the (R) enantiomer of 2-methoxycyclohexanone (Fuganti, Grasselli, Mendozza, Servi, & Zucchi, 1997).
Asymmetric Synthesis of Amino Acids
(R)-2-methoxycyclohexanone has been used in the asymmetric Strecker synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids, with high enantiomeric excess values (Fondekar, Volk, & Frahm, 1999).
Analysis in Psychoactive Substances
It has been identified and characterized in psychoactive substances, like methoxetamine, which are often advertised as "research chemicals" (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Infrared Spectroscopy and Theoretical Calculations
The compound has been analyzed using infrared spectroscopy and theoretical calculations for understanding its conformational equilibrium (Freitas, Tormena, & Rittner, 2003).
Enantioselective Total Synthesis
(R)-2-methoxycyclohexanone has been used in the enantioselective total synthesis of (R)-α-lipoic acid, showing the potential of thermodynamically controlled deracemization (Kaku, Okamoto, Nishii, Horikawa, & Tsunoda, 2010).
Study of Organophosphorus Compounds
It has been involved in studies related to the reactions of ketones with organophosphorus compounds (Scheibye, Shabana, Lawesson, & Romming, 1982).
Catalytic Hydrogenation Studies
The compound has been used in studies investigating the stereochemistry of the hydrogenation of methoxycyclohexanones over platinum metals (Nishimura, Katagiri, & Kunikata, 1975).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and other safety-related properties of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and identifying unanswered questions or potential new applications.
For a specific compound like “®-2-methoxycyclohexanone”, you would need to search scientific literature or chemical databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if the compound is not widely studied. If you have access to a university library, you can use their resources to access many scientific articles and databases. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful.
properties
IUPAC Name |
(2R)-2-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-methoxycyclohexanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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